molecular formula C13H16ClN B1387008 N-Methyl-1-(2-naphthyl)ethanamine hydrochloride CAS No. 1197565-94-8

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride

Cat. No.: B1387008
CAS No.: 1197565-94-8
M. Wt: 221.72 g/mol
InChI Key: ALXRPPVLEBEFEF-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS: 1197565-94-8, molecular formula: C₁₃H₁₆ClN) is a secondary amine hydrochloride derivative characterized by a naphthalene ring system substituted at the 2-position with an ethylamine chain and a methyl group on the nitrogen atom . Its structure confers unique physicochemical properties, making it relevant in pharmaceutical and chemical research. The compound is synthesized via alkylation reactions, often involving benzyl halides or other electrophilic reagents, as seen in derivatives with similar scaffolds .

Properties

IUPAC Name

N-methyl-1-naphthalen-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12;/h3-10,14H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXRPPVLEBEFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657969
Record name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197565-94-8
Record name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via N-Methylformamide and 1-Chloromethylnaphthalene

One well-documented method involves reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a mild base and phase transfer catalyst to form a tertiary amide intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield N-methyl-1-(2-naphthyl)ethanamine.

  • Reaction conditions :
    • Base: potassium hydroxide or sodium hydroxide
    • Solvent: aqueous or aqueous alcoholic (methanol, ethanol, isopropanol)
    • Catalyst: tetra-n-butylammonium bromide (phase transfer catalyst)
    • Temperature: 5°C during base addition, then room temperature for reaction completion
  • Purification :
    • Acid/base workup to isolate free base
    • High vacuum distillation to obtain pure product
  • Yields : Approximately 80-85% pure amine after distillation

This method avoids costly raw materials like naphthalene-1-carboxaldehyde and hazardous hydrogenation steps, making it economical and suitable for scale-up.

Alternative Routes Starting from Naphthalene

The precursor 1-chloromethylnaphthalene can be synthesized from naphthalene via reaction with formaldehyde and hydrochloric acid, followed by hexamine treatment and hydrolysis to generate naphthalene-1-carboxaldehyde. This aldehyde can be converted to the chloromethyl derivative and then used as above.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthyl ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Terbinafine
One of the primary applications of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is as an intermediate in the synthesis of the antifungal drug terbinafine. Terbinafine is known for its effectiveness against dermatophytes, yeasts, and other fungi by inhibiting ergosterol synthesis through squalene epoxidase inhibition . The compound serves as a key building block in the multi-step synthesis process, demonstrating its importance in medicinal chemistry.

Mechanism of Action
Terbinafine's fungicidal activity arises from its ability to accumulate in skin and nail tissues, making it particularly effective for topical antifungal treatments. The synthesis involving this compound not only enhances the efficiency of producing this drug but also allows for modifications that can lead to improved pharmacological properties .

Analytical Chemistry Applications

Detection of Isocyanates
this compound has been utilized as a reagent for the determination of isocyanates in air samples. This application leverages its reactivity to form derivatives that can be detected using UV or fluorescence spectroscopy . Such analytical methods are crucial for monitoring environmental pollutants and ensuring compliance with safety regulations.

Methodology
The detection process typically involves reacting air samples containing isocyanates with this compound, followed by analysis using chromatographic techniques. This method has been validated for its sensitivity and specificity, making it a reliable choice for environmental monitoring .

Table: Summary of Key Applications

Application AreaSpecific UseReference Source
Pharmaceutical ChemistryIntermediate in terbinafine synthesis
Analytical ChemistryDetection of isocyanates in air
Environmental MonitoringUV/fluorescence detection methods

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with N-methyl-1-(2-naphthyl)ethanamine hydrochloride:

Compound Name CAS Number Molecular Formula Key Structural Features
N-Benzyl-1-(1-naphthyl)ethanamine HCl Not provided C₁₉H₂₀ClN Benzyl substituent on N; 1-naphthyl group
(R)-N-(2-Fluorobenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine HCl Not provided C₂₁H₂₁FClN 2-Fluorobenzyl on N; 1-naphthyl group
(2-Ethylnaphthalen-1-yl)methanamine HCl 2137791-77-4 C₁₃H₁₆ClN Ethyl group on naphthyl; primary amine
N-(1-Naphthyl)ethylenediamine dihydrochloride 1465-25-4 C₁₂H₁₆Cl₂N₂ Ethylenediamine backbone; dihydrochloride

Key Observations :

  • Substituent Effects: Substitution on the nitrogen (e.g., benzyl vs. methyl) significantly alters steric and electronic profiles.
  • Aromatic System : Compounds with 1-naphthyl groups (e.g., ) exhibit different π-π stacking interactions compared to 2-naphthyl isomers, impacting binding to biological targets like HSP90 .
Physicochemical Properties
Property N-Methyl-1-(2-naphthyl)ethanamine HCl N-Benzyl-1-(1-naphthyl)ethanamine HCl (R)-N-(2-Fluorobenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine HCl
Molecular Weight (g/mol) 221.73 297.83 333.85
Melting Point (°C) Not reported 178–180 (free base) 178–180 (HCl salt)
Solubility Hydrochloride salt enhances water solubility Soluble in MeOH, CHCl₃ Soluble in acetonitrile, EtOAc

Notes:

  • Hydrochloride salts generally improve aqueous solubility, critical for pharmaceutical formulations .
  • The fluorobenzyl derivative () shows a higher melting point due to stronger intermolecular interactions (e.g., H-bonding with TYR604 in HSP90) .
Antifungal and Antiparasitic Activity
  • N-Methyl-1-(2-naphthyl)ethanamine HCl: Limited direct data, but structural analogs like (R)-N-(2-fluorobenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine HCl exhibit potent antifungal activity against Cryptococcus neoformans (MIC: 1.56 µg/mL) .
  • Tryptamine HCl (Compound 1, ) : Anti-plasmodial activity via HSP90 inhibition, with hydrogen bonding to GLU527 and TYR604 .
HSP90 Inhibition Mechanism
  • Common Features : Naphthyl and indole derivatives (e.g., Tryptamine HCl) bind to HSP90’s ATP-binding domain via hydrogen bonds to GLU527 and hydrophobic interactions with LYS546 .
  • Divergence : Indole-based compounds () show nitro group interactions absent in naphthyl derivatives, suggesting nuanced binding pocket adaptations .

Biological Activity

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride, also known as N-methyl-1-naphthalenemethanamine, is a compound of significant interest in pharmacology and organic chemistry. Its unique structure, characterized by a naphthalene ring and an ethylamine moiety, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

  • Molecular Formula: C₁₃H₁₃N
  • Molecular Weight: 199.25 g/mol
  • Chemical Structure:
    N Methyl 1 2 naphthyl ethanamine Structure not depicted \text{N Methyl 1 2 naphthyl ethanamine}\quad \text{ Structure not depicted }

The compound's rigidity due to the naphthalene ring influences its interactions with biological targets, potentially impacting its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antifungal Activity: It serves as a precursor in synthesizing antifungal agents such as terbinafine.
  • Pharmacological Potential: Its structural resemblance to neurotransmitters like phenethylamine and dopamine suggests possible interactions with similar receptor systems in the brain.

The precise mechanism of action for this compound remains largely unexplored. However, studies suggest it may influence neurotransmitter pathways, which could lead to various pharmacological effects. Further investigations are required to clarify its biological mechanisms.

Comparative Analysis with Related Compounds

The following table summarizes key structural comparisons of this compound with related compounds:

Compound NameStructure TypeUnique Features
N-Methyl-1-(1-naphthyl)ethanamineEthylamine derivativeDifferent biological activity profiles
1-NaphthalenemethanamineSimple amineLacks methyl substitution on nitrogen
2-AminonaphthaleneAmino derivativeDifferent functional group positioning

These comparisons underscore the diversity within naphthalene derivatives and their varying biological activities.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antifungal Efficacy: A study demonstrated that derivatives of this compound exhibit significant antifungal activity against strains such as Cryptococcus neoformans and Trichophyton mentagrophytes, indicating its potential role in antifungal drug development.
  • Neurotransmitter Interaction Studies: Investigations into its binding affinity suggest that it may interact with neurotransmitter receptors, although specific receptor interactions remain to be fully elucidated.
  • In Vitro Studies: In vitro studies on cell lines have shown varying effects on cell viability and proliferation, suggesting potential applications in cancer research .

Q & A

Basic Questions

Q. What are the established synthetic routes and purification methods for N-Methyl-1-(2-naphthyl)ethanamine hydrochloride?

  • Methodological Answer : The compound is synthesized via alkylation of N-methyl-1-(naphthalen-1-yl)ethanamine using bromomethyl aromatic derivatives (e.g., 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene) in acetonitrile with N,N-diisopropylethylamine as a base. Purification involves silica-gel column chromatography (e.g., pentane:EtOAc = 9:1) followed by precipitation as the hydrochloride salt, yielding 41–86% depending on substituents . Characterization includes melting point analysis, optical rotation ([α]D), and HPLC purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm structural integrity via methyl singlet (δ 2.27–2.28 ppm for N–CH3) and naphthyl aromatic protons (δ 7.42–8.56 ppm) .
  • HRMS : Validates molecular mass (e.g., [M+H]+ at 412.1492) .
  • IR Spectroscopy : Identifies functional groups (e.g., C–N stretch at ~1276 cm⁻¹) .
  • Chiral HPLC : Ensures enantiomeric purity (>95%) for chiral derivatives .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store as a hydrochloride salt in sealed, dry containers at room temperature to prevent hydrolysis or decomposition. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term assessment .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during chiral synthesis?

  • Methodological Answer : Use chiral auxiliaries or resolution agents during alkylation. Monitor optical rotation (e.g., [α]D = -111.6 for (R)-enantiomer) and employ chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) to resolve enantiomers. Adjust reaction time and temperature to minimize racemization .

Q. What structural modifications enhance antifungal activity in derivatives of this compound?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., CF3) on the benzyl substituent to improve lipophilicity and target binding. In vitro assays against Candida spp. show that 3,5-bis(trifluoromethyl)benzyl derivatives exhibit higher activity (MIC90 = 2–4 µg/mL) compared to tert-butyl analogs. SAR studies correlate substituent electronegativity with membrane penetration .

Q. How can toxicological risks be assessed for naphthyl-containing amines?

  • Methodological Answer : Extrapolate from naphthalene derivatives:

  • Inhalation/Oral Exposure : Monitor hepatic/renal effects (e.g., cytochrome P450 induction) in rodent models .
  • Metabolite Screening : Identify hydroxylated or glucuronidated metabolites via LC-MS.
  • Ecotoxicity : Use Daphnia magna assays to evaluate aquatic toxicity (EC50) .

Q. What factors influence stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h; analyze by HPLC for degradation products (e.g., naphthyl ethanol derivatives).
  • Oxidative Stress : Expose to 3% H2O2; track peroxide adducts via HRMS.
  • Thermal Stability : Use TGA/DSC to determine decomposition onset (~150–160°C) .

Q. How can contradictory yield data in synthetic protocols be resolved?

  • Methodological Answer :

  • Parameter Screening : Optimize equivalents of alkylating agent (1.05 eq.) and base (3 eq.) via DoE (Design of Experiments).
  • Solvent Effects : Compare acetonitrile (86% yield) vs. DMF (lower yields due to side reactions).
  • Purification : Replace column chromatography with anti-solvent crystallization for scale-up efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Methyl-1-(2-naphthyl)ethanamine hydrochloride
Reactant of Route 2
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N-Methyl-1-(2-naphthyl)ethanamine hydrochloride

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